molecular formula C13H13BO2 B3230187 4-Methyl-3-phenylbenzenboronic acid CAS No. 1293362-78-3

4-Methyl-3-phenylbenzenboronic acid

Cat. No.: B3230187
CAS No.: 1293362-78-3
M. Wt: 212.05 g/mol
InChI Key: HGJRATBOKHZFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylbenzeneboronic acid (C₁₃H₁₃BO₂) is a boronic acid derivative featuring a benzene ring substituted with a methyl group at the 4-position, a phenyl group at the 3-position, and a boronic acid (-B(OH)₂) functional group. Boronic acids with aromatic substituents are widely employed in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity . The methyl and phenyl groups in this compound likely influence steric and electronic properties, modulating its reactivity in catalytic processes.

Properties

IUPAC Name

(4-methyl-3-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJRATBOKHZFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylbenzenboronic acid can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of 4-Methyl-3-phenylbenzenboronic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methyl-3-phenylbenzenboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of transition metal catalysts.

Major Products:

    Phenols: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-Methyl-3-phenylbenzenboronic acid is in organic synthesis, particularly through the Suzuki-Miyaura cross-coupling reaction . This reaction is pivotal for forming carbon-carbon bonds and constructing complex organic molecules. The compound acts as a key building block in synthesizing pharmaceuticals and agrochemicals.

Reaction TypeDescriptionExample Applications
Suzuki-Miyaura Cross-CouplingForms C-C bonds using palladium catalystsSynthesis of biologically active compounds
BorylationIncorporation of boron into organic moleculesDevelopment of new materials and drugs

Medicinal Chemistry

In medicinal chemistry, boronic acids have gained attention for their potential as enzyme inhibitors . 4-Methyl-3-phenylbenzenboronic acid can inhibit proteases, which are crucial in various diseases, including cancer and viral infections. The ability to form reversible covalent bonds with diols enhances its utility in drug design.

Case Study: Bortezomib
Bortezomib is a notable drug derived from boronic acid that has been used to treat multiple myeloma. Its mechanism involves inhibiting the proteasome, leading to apoptosis in cancer cells. The structural modifications involving boronic acids have shown promise in enhancing the efficacy and selectivity of therapeutic agents .

Sensor Development

The unique reactivity of boronic acids with diols makes them suitable for developing sensors for biological molecules such as sugars and nucleotides. These sensors leverage the reversible covalent bond formation between the boronic acid and diols to detect changes in concentration or presence of target analytes.

Sensor TypeMechanismTarget Molecules
Fluorescent SensorsChanges in fluorescence upon bindingGlucose, nucleotides
Electrochemical SensorsCurrent change upon analyte interactionVarious biomolecules

Industrial Applications

The industrial relevance of 4-Methyl-3-phenylbenzenboronic acid extends to materials science, where it is utilized in developing advanced materials such as polymers and nanomaterials due to its unique binding properties.

Polymer Chemistry

Boronic acids can be used as cross-linking agents in polymer chemistry, enhancing the mechanical properties and thermal stability of polymers. This application is particularly relevant in creating smart materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylbenzenboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes:

Comparison with Similar Compounds

Electronic Effects

  • Electron-withdrawing groups (e.g., fluorine in 4-fluoro-3-methylphenylboronic acid) increase boronic acid acidity, enhancing oxidative stability and cross-coupling efficiency .
  • Electron-donating groups (e.g., methoxy in 4-methoxy-3-methylphenylboronic acid) reduce reactivity but improve selectivity in sterically hindered reactions .

Steric Effects

  • Bulky substituents like adamantyl (in 3-(1-adamantyl)-4-methoxyphenylboronic acid) impede undesired side reactions in polymer synthesis, favoring controlled molecular architectures .
  • Methyl and phenyl groups in 4-methyl-3-phenylbenzeneboronic acid likely balance steric bulk and planar geometry, optimizing catalytic turnover in aryl-aryl bond formation.

Biological Activity

4-Methyl-3-phenylbenzenboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical structure of 4-Methyl-3-phenylbenzenboronic acid can be represented as follows:

C13H13BO2\text{C}_{13}\text{H}_{13}\text{B}\text{O}_2

This compound features a boron atom bonded to a phenyl group, which enhances its reactivity and interaction with biological molecules.

The mechanism of action for 4-Methyl-3-phenylbenzenboronic acid primarily involves its interaction with serine residues in target proteins, particularly in penicillin-binding proteins (PBPs). Boronic acids are known to form covalent bonds with the active site serine residues, thereby inhibiting enzymatic activity. For instance, studies have shown that similar boron-containing compounds can inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Antimicrobial Effects

Research indicates that 4-Methyl-3-phenylbenzenboronic acid exhibits significant antimicrobial activity. A study evaluating various boronic acids against different bacterial strains found that this compound can inhibit the growth of resistant strains of Pseudomonas aeruginosa and Escherichia coli at concentrations that suggest potential therapeutic applications .

Table 1: Inhibition Properties Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 μg/mL
Escherichia coli64 μg/mL
Staphylococcus aureus16 μg/mL

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting serine β-lactamases, which are critical for bacterial resistance against β-lactam antibiotics. The binding affinity and inhibitory concentration (IC50) values for related compounds suggest that modifications to the boronic acid structure can enhance its potency against these enzymes .

Case Studies

  • Antibacterial Activity : A study conducted on the effectiveness of various boron-containing compounds demonstrated that 4-Methyl-3-phenylbenzenboronic acid significantly reduced the viability of E. coli and P. aeruginosa in vitro. The compound was tested at varying concentrations, revealing a dose-dependent response in bacterial inhibition .
  • Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with traditional antibiotics like piperacillin. Results indicated enhanced antibacterial activity when used in combination, highlighting its potential as an adjuvant therapy for resistant infections .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that 4-Methyl-3-phenylbenzenboronic acid exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. In animal models, doses up to 2000 mg/kg did not result in significant adverse effects or structural damage to vital organs such as the liver and kidneys . However, further studies are warranted to fully assess its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-phenylbenzenboronic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-phenylbenzenboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.